Compound Description: PF-04254644 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. [] Despite its high selectivity for c-Met, it exhibits broad inhibition of the phosphodiesterase (PDE) family. [] This off-target activity led to myocardial degeneration in rats during preclinical safety evaluations, ultimately halting its development as a preclinical candidate. []
Relevance: PF-04254644 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea share the core structure of a [, , ]triazolo[4,3-b]pyridazine ring system. Both compounds also feature an aromatic substituent at the 3-position of the triazolopyridazine core, with PF-04254644 having a 1-methyl-1H-pyrazol-4-yl group and the target compound containing a thiophen-3-yl group.
Relevance: SAR125844 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea both contain a [, , ]triazolo[4,3-b]pyridazine scaffold. Additionally, both compounds possess a urea group, though it is directly attached to the triazolopyridazine core in the target compound, while SAR125844 features a benzothiazole linker between the urea moiety and the core structure.
Compound Description: M11 is a major metabolite of the c-MET inhibitor SGX523 (6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline). [] M11 is formed via metabolism by aldehyde oxidase (AO) in a species-specific manner. [] It exhibits significantly lower solubility compared to SGX523 and is implicated in the obstructive nephropathy observed in clinical trials of SGX523. []
Relevance: M11 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea share the [, , ]triazolo[4,3-b]pyridazine core structure and a 1-methyl-1H-pyrazol-4-yl substituent at the 3-position. Both compounds also feature a sulfur atom attached to this core.
Compound Description: L-838,417 is a functionally selective compound with partial agonist activity at certain non-α1 GABAA receptors and antagonist activity at GABAA-α1 receptors. [, ] Studies suggest L-838,417 has a low propensity to induce physical dependence compared to benzodiazepines. [, ]
Relevance: Both L-838,417 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea contain a central [, , ]triazolo[4,3-b]pyridazine core.
Compound Description: MRS 1523 is a selective adenosine A3 antagonist. [] Studies demonstrate its protective effect against synaptic failure and tissue damage induced by oxygen and glucose deprivation in the rat hippocampus. []
Compound Description: Compound 7 is a novel triazolopyrimidine derivative that exhibits potent in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. []
Compound Description: Compound 1 is a potent and selective inhibitor of c-Met. [] Despite displaying desirable pharmacokinetic properties, it exhibits high in vitro and in vivo NADPH-dependent covalent binding to microsomal proteins, primarily mediated by cytochrome P450 enzymes. [] This bioactivation, proposed to occur via sulfur oxidation of the isothiazole ring, raised concerns about potential toxicity and led to further structural modifications. []
Relevance: Compound 1 and 1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea share the core [, , ]triazolo[4,3-b]pyridazine structure. Both compounds also possess a five-membered aromatic ring containing a heteroatom directly linked to the triazolopyridazine core (thiophene in the target compound, isothiazole in Compound 1). The bioactivation concerns with Compound 1 highlight the importance of carefully evaluating the metabolic liabilities of similar structures, including the target compound, during drug development.
This list represents a selection of structurally related compounds from the provided papers. These examples highlight the importance of the [, , ]triazolo[4,3-b]pyridazine core as a privileged scaffold in medicinal chemistry and emphasize the need for thorough structure-activity relationship studies to optimize potency, selectivity, and safety profiles for drug development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.